Naphthalene-1(4H)-one
Overview
Description
Naphthalene-1(4H)-one is an organic compound with a unique structure characterized by a naphthalene ring fused with a ketone group at the 1-position. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1(4H)-one can be synthesized through several methods. One common approach involves the oxidation of naphthalene using oxidizing agents such as chromium trioxide in acetic acid. Another method includes the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic oxidation processes. These processes typically involve the use of metal catalysts such as vanadium pentoxide and high temperatures to achieve efficient conversion of naphthalene to the desired ketone product.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various products, including phthalic anhydride and naphthoquinones.
Reduction: Reduction of this compound can yield naphthols and other reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, vanadium pentoxide with oxygen.
Reduction: Sodium in ethanol, catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phthalic anhydride, naphthoquinones.
Reduction: Naphthols, tetrahydronaphthalene.
Substitution: Nitro-naphthalenes, sulfonic acid derivatives.
Scientific Research Applications
Naphthalene-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Naphthalene-1(4H)-one can be compared with other similar compounds such as:
Naphthalene: The parent compound, which lacks the ketone group.
Naphthoquinone: A related compound with two ketone groups, known for its redox properties.
Fluorenone: Another aromatic ketone with a similar structure but different reactivity.
Uniqueness: this compound is unique due to its specific placement of the ketone group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.
Comparison with Similar Compounds
- Naphthalene
- Naphthoquinone
- Fluorenone
- Anthraquinone
Properties
IUPAC Name |
4H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEAJBBKRDXYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328-01-4 | |
Record name | C.I. Acid Black 47 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-[4H]-naphthalenone, 5-hydroxy-4-imino-8-(phenylamino)-, sulfonated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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